

Understanding activity-based protein profiling with JJ-OX-007

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Compound of Interest

Compound Name: JJ-OX-007

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An In-Depth Technical Guide to Activity-Based Protein Profiling with **JJ-OX-007**

For Researchers, Scientists, and Drug Development Professionals

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes within complex biological systems. Unlike traditional proteomics, which measures protein abundance, ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, providing a direct measure of their functional activity.^[1] This approach is invaluable for discovering and characterizing new enzyme functions, identifying drug targets, and assessing the selectivity and target engagement of inhibitors.^{[2][3]}

The core of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three key components: a reactive group (or "warhead") that covalently modifies a catalytically active amino acid residue, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.^{[1][3]}

JJ-OX-007: A Selective Probe for *Staphylococcus aureus* Serine Hydrolases

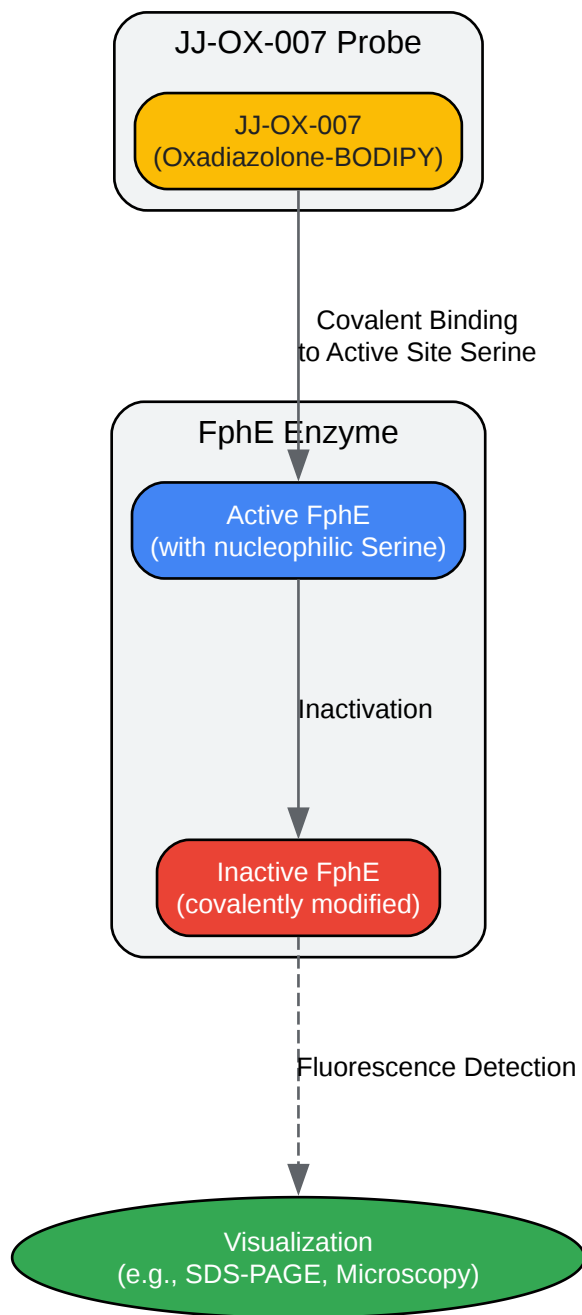
JJ-OX-007 is a fluorescently labeled activity-based probe featuring an oxadiazolone electrophilic "warhead".^[4] This probe has been developed for the specific targeting of a serine hydrolase, FphE, in the pathogenic bacterium *Staphylococcus aureus*.^{[4][5][6]} The high selectivity of **JJ-OX-007** for FphE, an enzyme with limited homologs in other bacteria and absent in humans, makes it a valuable tool for the specific detection and imaging of *S. aureus* infections.^{[4][5][6]}

The Fph (fluorophosphonate-binding hydrolase) family of serine hydrolases in *S. aureus* has been implicated in virulence and biofilm formation, making them attractive targets for novel diagnostics and therapeutics.^{[7][8]} FphE, in particular, has been shown to be dynamically regulated during biofilm growth.^[7]

Mechanism of Action of JJ-OX-007

JJ-OX-007 functions through the covalent and irreversible modification of the active site serine residue of FphE. The oxadiazolone warhead of the probe is attacked by the nucleophilic serine in the enzyme's active site, leading to the formation of a stable covalent bond. The BODIPY fluorophore attached to the probe allows for direct visualization of the labeled enzyme.

Mechanism of JJ-OX-007 Action on FphE

[Click to download full resolution via product page](#)Mechanism of **JJ-OX-007** covalent modification of FphE.

Quantitative Data Presentation

While specific quantitative datasets from large-scale proteomics studies using **JJ-OX-007** are not publicly available in full, the following tables represent the types of data generated in ABPP

experiments to assess probe selectivity and target engagement.

Table 1: In Vitro Labeling of Recombinant FphE with **JJ-OX-007**

Protein	JJ-OX-007 Concentration	Labeling Intensity (Arbitrary Units)
Recombinant FphE	0 nM	5
50 nM	350	10
100 nM	800	
250 nM	1500	
500 nM	1650	
Heat-inactivated FphE	500 nM	

Table 2: Competitive Inhibition of FphE Labeling by **JJ-OX-007**

Competitor Inhibitor	Concentration	JJ-OX-007 Labeling (% of Control)
None (Control)	-	100%
Unlabeled Oxadiazolone Analog	1 μ M	85%
10 μ M	45%	25%
100 μ M	15%	
Broad-spectrum Serine Hydrolase Inhibitor	10 μ M	25%

Experimental Protocols

The following are detailed methodologies for key experiments involving **JJ-OX-007**, synthesized from general ABPP protocols and information available on **JJ-OX-007**.

Protocol 1: Gel-Based ABPP of *S. aureus* with JJ-OX-007

This protocol describes the labeling of FphE in live *S. aureus* cells and visualization by SDS-PAGE.

1. Bacterial Culture:

- Inoculate *S. aureus* (e.g., USA300 strain) in Tryptic Soy Broth (TSB).
- Grow overnight at 37°C with shaking.
- Subculture the bacteria into fresh TSB and grow to the desired optical density (e.g., mid-log or stationary phase).

2. Live Cell Labeling:

- Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
- Wash the cell pellet with phosphate-buffered saline (PBS).
- Resuspend the cells in PBS to the desired concentration.
- Add **JJ-OX-007** to the cell suspension to a final concentration of 100-500 nM. For competitive inhibition experiments, pre-incubate the cells with an inhibitor for 30 minutes before adding the probe.
- Incubate for 1-2 hours at 37°C with gentle shaking.

3. Cell Lysis:

- Pellet the labeled cells by centrifugation and wash with PBS to remove excess probe.
- Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% SDS and protease inhibitors).
- Lyse the cells using a bead beater or sonicator.
- Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

4. Protein Quantification and Sample Preparation:

- Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
- Normalize the protein concentration for all samples.
- Add 4x SDS-PAGE loading buffer to the lysates and heat at 95°C for 5 minutes.

5. SDS-PAGE and Visualization:

- Load equal amounts of protein (e.g., 10-20 µg) onto a polyacrylamide gel (e.g., 12%).^[9]
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths for the BODIPY dye.
- As a loading control, the gel can be subsequently stained with Coomassie Blue.^[9]

Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol outlines a workflow for identifying the targets of an alkyne-tagged version of the oxadiazolone probe (a precursor to **JJ-OX-007**) using mass spectrometry.

1. Labeling and Lysis:

- Follow steps 1-3 from Protocol 1, but use an alkyne-functionalized oxadiazolone probe instead of the fluorescent **JJ-OX-007**.

2. Click Chemistry:

- To the clarified lysate, add a biotin-azide reporter tag, copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
- Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

3. Enrichment of Labeled Proteins:

- Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
- Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.

4. On-Bead Digestion:

- Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
- Reduce the proteins with DTT and alkylate with iodoacetamide.
- Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

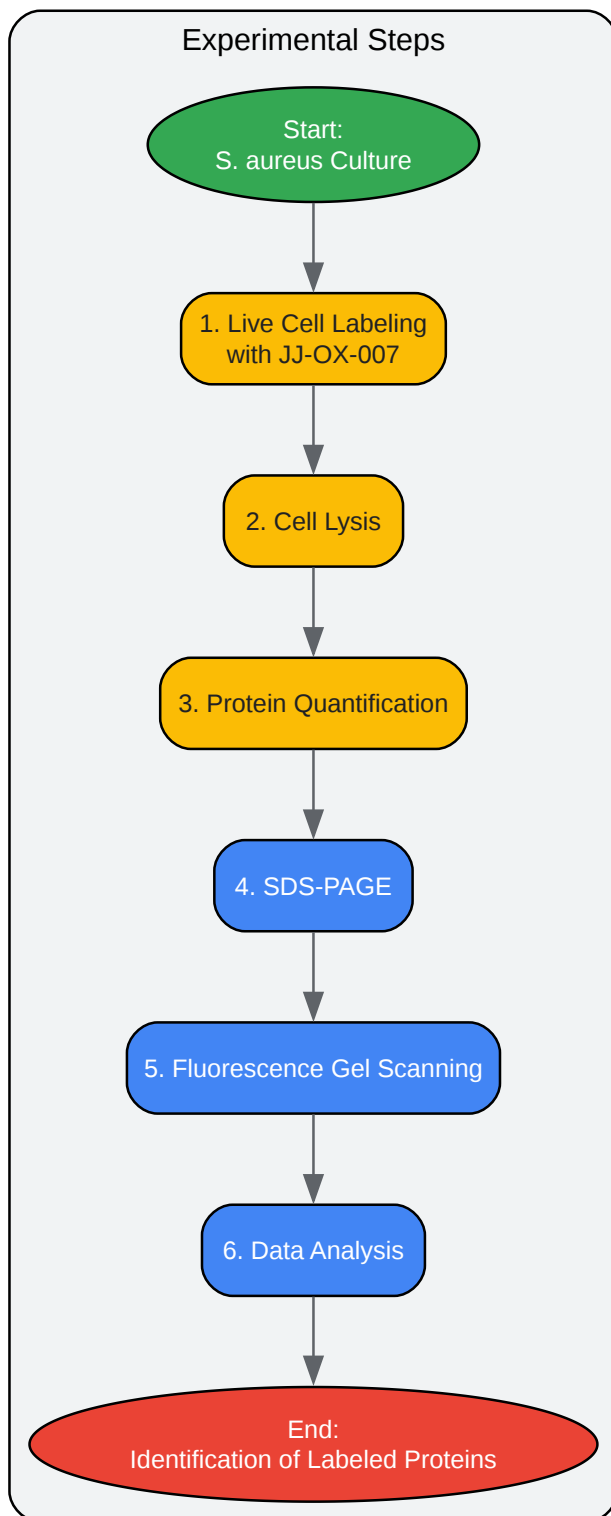
5. Mass Spectrometry Analysis:

- Collect the supernatant containing the peptides.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Search the resulting spectra against a *S. aureus* protein database to identify the probe-labeled proteins.

Mandatory Visualizations

Experimental Workflow for Gel-Based ABPP

Gel-Based Activity-Based Protein Profiling Workflow

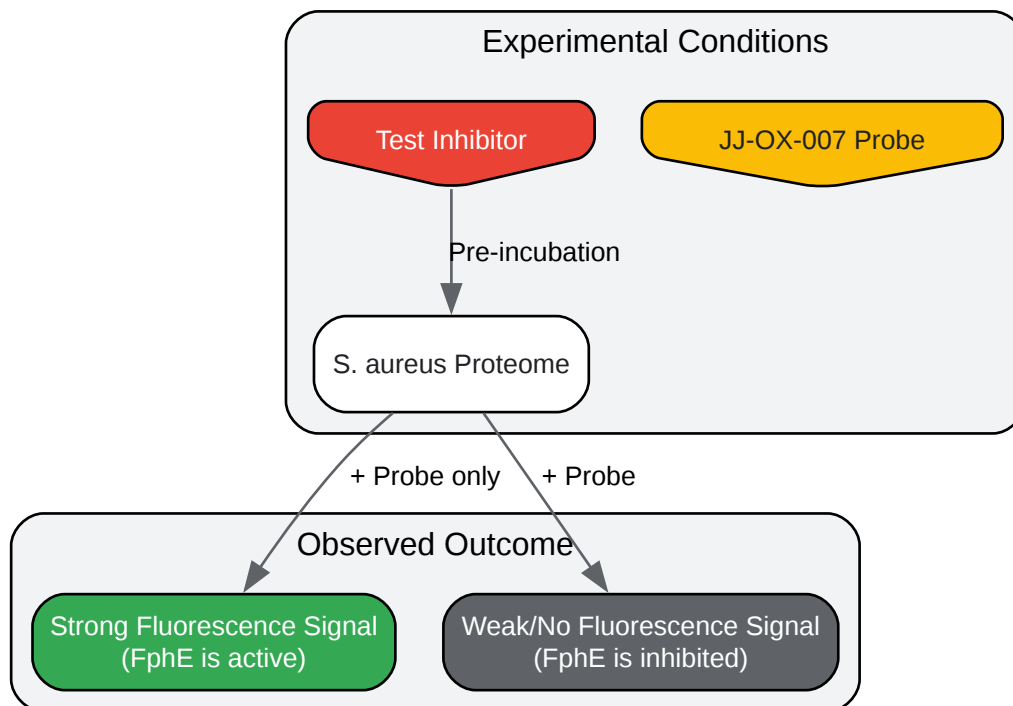


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Workflow for gel-based ABPP using **JJ-OX-007**.

Logical Relationship in Competitive ABPP

Competitive ABPP for Inhibitor Selectivity



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Logic of competitive ABPP to assess inhibitor potency.

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